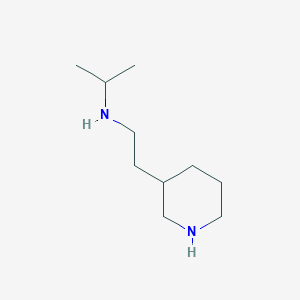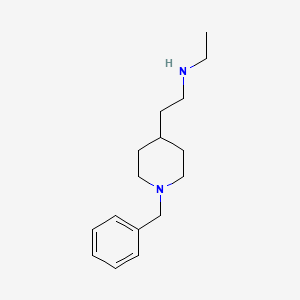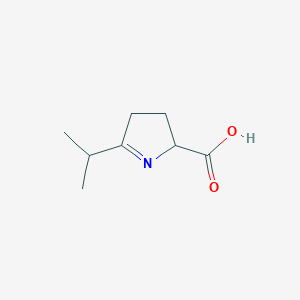
5-(Propan-2-yl)-3,4-dihydro-2H-pyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is a heterocyclic organic compound. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. This compound is notable for its unique structure, which includes a carboxylic acid group and an isopropyl substituent. It is used in various chemical and pharmaceutical applications due to its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines to form the pyrrole ring . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. For example, a manganese-catalyzed conversion of primary diols and amines can be used to produce pyrroles in the absence of organic solvents . This method is both selective and environmentally friendly, producing only water and molecular hydrogen as by-products.
化学反応の分析
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrole-2-carboxylates and carboxamides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The nitrogen atom in the pyrrole ring can participate in nucleophilic substitution reactions, forming N-substituted pyrroles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as copper(II) and air for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkyl halides and sulfonyl chlorides for substitution reactions.
Major Products
The major products formed from these reactions include N-substituted pyrroles, pyrrole-2-carboxylates, and pyrrole-2-carboxamides .
科学的研究の応用
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2H-pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation .
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxylic acid: A simpler derivative of pyrrole with a carboxylic acid group.
1-Pyrroline-5-carboxylic acid: A cyclic imino acid involved in the metabolic interconversion of glutamic acid and proline.
4-Hydroxy-1-pyrroline-2-carboxylic acid: A derivative with a hydroxy group and a carboxylic acid group.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)- is unique due to its isopropyl substituent, which imparts distinct chemical and biological properties.
特性
CAS番号 |
786602-80-0 |
|---|---|
分子式 |
C8H13NO2 |
分子量 |
155.19 g/mol |
IUPAC名 |
5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11) |
InChIキー |
BIBGVGIOFORFKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(CC1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


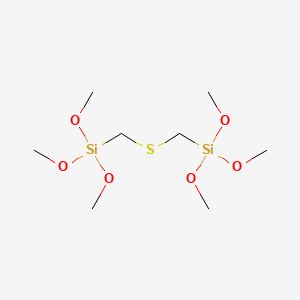
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
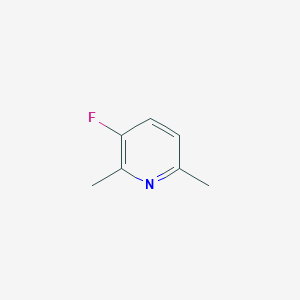
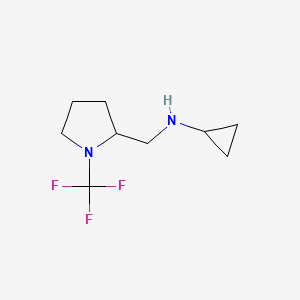
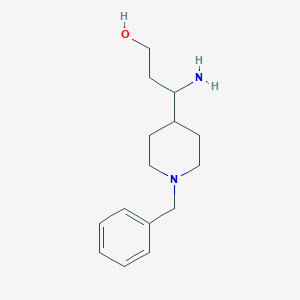
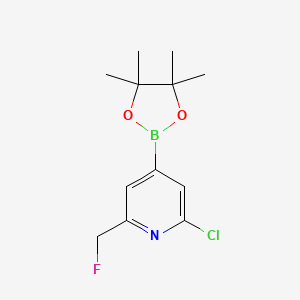

![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)

![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
